molecular formula C24H24N2O7S B296478 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide

Cat. No. B296478
M. Wt: 484.5 g/mol
InChI Key: MEUVDBKWSXVEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide, also known as DBIBB, is a chemical compound that has been extensively studied for its potential use in scientific research. DBIBB has been shown to have a unique mechanism of action that makes it a valuable tool for studying various biological processes.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide exerts its inhibitory effects on enzymes by binding to the active site of the enzyme and preventing the substrate from binding. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide has been shown to have a unique mechanism of action that involves the formation of a covalent bond between the compound and the enzyme. This covalent bond is stable and irreversible, making N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide a potent inhibitor of enzymes.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide has been shown to have several biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide has several advantages for use in lab experiments, including its potency and selectivity for specific enzymes. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide also has some limitations, including its irreversible binding to enzymes, which can make it difficult to study enzyme kinetics. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide also has limited solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide, including the development of new synthesis methods to improve yield and purity. Researchers are also interested in exploring the potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide as a drug candidate for the treatment of various diseases, including inflammation, cancer, and neurodegenerative disorders. Finally, researchers are interested in exploring the potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide as a tool for studying protein-protein interactions and enzyme kinetics.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide involves several steps, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with 3,4-dimethoxyaniline to produce the amide intermediate, which is subsequently reacted with p-toluenesulfonyl chloride to produce N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide has been used in a wide range of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug discovery. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide has been shown to be a potent inhibitor of several enzymes, including phosphodiesterase 4 (PDE4) and cyclic nucleotide phosphodiesterase (PDE3). These enzymes play a crucial role in various physiological processes, including inflammation, immune response, and cardiovascular function.

properties

Molecular Formula

C24H24N2O7S

Molecular Weight

484.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C24H24N2O7S/c1-30-20-11-9-19(15-22(20)31-2)34(28,29)26(18-6-4-3-5-7-18)16-24(27)25-17-8-10-21-23(14-17)33-13-12-32-21/h3-11,14-15H,12-13,16H2,1-2H3,(H,25,27)

InChI Key

MEUVDBKWSXVEPA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4)OC

Origin of Product

United States

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